(3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
This compound features a 3-methoxyphenylaminomethylene substituent at the 3-position and a 4-methylbenzyl group at the 1-position of the benzothiazine ring. The 2,2-dioxide moiety enhances its stability and modulates electronic properties, making it a candidate for anti-inflammatory applications .
Properties
IUPAC Name |
(3E)-3-[(3-methoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-17-10-12-18(13-11-17)16-26-22-9-4-3-8-21(22)24(27)23(31(26,28)29)15-25-19-6-5-7-20(14-19)30-2/h3-15,25H,16H2,1-2H3/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJJOCGMSHSOBO-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC=C4)OC)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC=C4)OC)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiazine Core: This step often involves the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. For example, starting from 2-aminobenzenethiol and an appropriate aldehyde or ketone, the benzothiazine ring can be formed under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aniline reacts with an electrophilic intermediate.
Addition of the Methylene Group: The methylene bridge is typically introduced through a condensation reaction, such as the Knoevenagel condensation, involving the methoxyphenyl amine and a suitable aldehyde.
Final Functionalization: The final steps involve the introduction of the 4-methylbenzyl group and the oxidation to form the 2,2-dioxide functionality. This can be achieved using reagents like benzyl halides and oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitriles, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Biology
Biologically, benzothiazine derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be investigated for similar properties, potentially leading to new therapeutic agents.
Medicine
In medicine, compounds with similar structures have been explored for their potential to inhibit enzymes or receptors involved in disease processes. This compound might be evaluated for its efficacy in treating conditions such as infections, inflammation, or cancer.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide would depend on its specific biological target. Generally, benzothiazine derivatives can interact with enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The methoxyphenyl and methylbenzyl groups might enhance binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
1H-2,1-Benzothiazin-4(3H)-one 2,2-dioxide Derivatives
- N-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: This derivative lacks the 3-methoxyphenylamino and 4-methylbenzyl substituents. It serves as a precursor in multicomponent reactions to synthesize fused 2-amino-4H-pyrans, demonstrating the scaffold’s versatility .
- 1-Propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide : Substitution with a propyl group at the 1-position results in a sofa conformation of the benzothiazine ring, stabilized by weak C–H···O hydrogen bonds. This structural feature contrasts with the twist-boat conformation observed in other derivatives .
Positional Isomers
- 2H-1,2-Benzothiazin-4(3H)-one 2,2-dioxide : This positional isomer is less explored but shares structural similarities with the target compound. Derivatives of this scaffold, such as Piroxicam®, are established NSAIDs, highlighting the pharmacological relevance of the benzothiazine dioxide core .
Functional Group Analogues
2.2.1. (3E)-3-{[(3-Chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide This analogue replaces the 3-methoxyphenyl group with a 3-chloro-2-methylphenyl moiety.
2.2.2. Bentazon (3-(1-Methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide) A structurally related herbicide, bentazon shares the 2,2-dioxide motif but incorporates a benzothiadiazinone core. Its bioactivity diverges significantly, emphasizing the role of the benzothiazine ring in anti-inflammatory applications .
Isosteric Compounds
2.3.1. 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide
Replacing the sulfur atom in the benzothiazine core with oxygen reduces reactivity. Derivatives of this scaffold exhibit antimicrobial activity rather than anti-inflammatory effects, underscoring the importance of sulfur in modulating pharmacological profiles .
2.3.2. 4-Hydroxycoumarin
A classical pharmacophore, 4-hydroxycoumarin shares isosteric features with the benzothiazine dioxide core. However, its anticoagulant mechanism (vitamin K inhibition) differs from the cyclooxygenase (COX) inhibition observed in benzothiazine-based NSAIDs .
Structural and Pharmacological Data
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Conformational Dynamics : Substituents at the 1-position (e.g., propyl vs. 4-methylbenzyl) influence ring puckering (sofa vs. twist-boat), affecting molecular interactions and crystallization patterns .
- Pharmacological Divergence : While 1H-2,1-benzothiazin-4(3H)-one derivatives excel as NSAIDs, isosteric 1,2-benzoxathiin analogues exhibit antimicrobial effects, highlighting scaffold-dependent bioactivity .
Biological Activity
The compound (3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazinone class, which has garnered attention for its potential therapeutic applications, particularly against Mycobacterium tuberculosis (Mtb). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential as a therapeutic agent.
Chemical Structure and Properties
The compound's chemical formula is . It contains a benzothiazine core structure that is critical for its biological activity. The presence of methoxy and methyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Benzothiazinones act primarily by inhibiting the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , which is essential for the cell wall biosynthesis of Mtb. The inhibition of DprE1 leads to bactericidal effects against both replicating and non-replicating forms of Mtb.
Antimicrobial Efficacy
Recent studies have demonstrated that benzothiazinone derivatives exhibit potent anti-mycobacterial activity. For instance, the compound BTZ-043, a close analog, showed a minimum inhibitory concentration (MIC) of against actively replicating Mtb in vitro .
Table 1: Comparative Antimycobacterial Activity
| Compound | MIC (µg/mL) | Efficacy in vivo (log CFU reduction) |
|---|---|---|
| BTZ-043 | 0.008 | ~3.98 at 200 mg/kg |
| PBTZ169 | <0.001 | - |
| OPC-167832 | <0.001 | - |
In Vivo Studies
In vivo studies using C3HeB/FeJ mice infected with Mtb showed that BTZ-043 significantly reduced bacterial loads in both lungs and spleens over an 8-week treatment period. Mice treated with 200 mg/kg exhibited an average reduction of log CFU in the lungs compared to untreated controls . Histopathological analyses indicated improved lung pathology scores in treated mice.
Case Studies
A notable case study involved the administration of BTZ-043 to mice over two months. The results indicated that higher doses led to better outcomes in terms of bacterial load reduction and overall health improvement in lung tissues .
Table 2: Treatment Outcomes in Mice
| Treatment Group | Dose (mg/kg) | Lung CFU Reduction (log) | Histopathology Score |
|---|---|---|---|
| Control | - | - | High |
| BTZ-043 | 50 | ~2.43 | Moderate |
| BTZ-043 | 100 | ~2.59 | Low |
| BTZ-043 | 200 | ~3.98 | Very Low |
Pharmacokinetics
Pharmacokinetic studies suggest that benzothiazinones have favorable absorption characteristics with moderate elimination half-lives . For example, SKLB-TB1001 showed an oral bioavailability of , indicating its potential for effective systemic treatment .
Q & A
Q. What are the optimal synthetic routes for preparing (3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, and how can purity be maximized?
Methodological Answer: The compound can be synthesized via cyclocondensation of 1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with 3-methoxyphenyl isocyanate under reflux in anhydrous tetrahydrofuran (THF). Key steps include:
- Chlorination : Use N-chlorosuccinimide (NCS) and benzoyl peroxide in CCl₄ under reflux, followed by recrystallization in ethanol for purity (≥98% by HPLC) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can the structural integrity of this benzothiazine derivative be validated experimentally?
Methodological Answer: Combine X-ray crystallography (single-crystal analysis) with spectroscopic techniques:
- Crystallography : Resolve the (E)-configuration of the methylidene group and confirm dihedral angles between the benzothiazine core and substituents (e.g., 4-methylbenzyl group) .
- Spectroscopy : Use ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and FT-IR (C=O stretch at ~1680 cm⁻¹, S=O at ~1340/1160 cm⁻¹) to validate functional groups. Compare with computational data (DFT) for electronic structure alignment .
Q. What preliminary biological screening models are appropriate for assessing its pharmacological potential?
Methodological Answer: Prioritize in vitro assays to evaluate:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ values to gauge potency. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can researchers investigate the mechanistic basis of its biological activity at the molecular level?
Methodological Answer:
- Molecular Docking : Model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina. Validate binding affinities (ΔG values) and compare with co-crystallized ligands .
- Theoretical Frameworks : Link activity to electron-withdrawing groups (e.g., 2,2-dioxide) via frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to predict reactivity .
Q. How should contradictory data between in vitro and in vivo efficacy be addressed?
Methodological Answer:
- Experimental Design : Implement a split-plot design (randomized blocks) to control variables like dosage, administration route, and metabolic differences. Use four replicates with standardized animal models (e.g., murine infection models) .
- Data Analysis : Apply multivariate ANOVA to isolate confounding factors (e.g., bioavailability) and validate via LC-MS/MS pharmacokinetic profiling .
Q. What methodologies are recommended for studying its environmental fate and ecotoxicological impacts?
Methodological Answer:
- Degradation Studies : Simulate abiotic hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation). Monitor via LC-TOF-MS to identify breakdown products .
- Bioaccumulation : Use OECD Test Guideline 305 for aquatic organisms (e.g., Daphnia magna), calculating bioconcentration factors (BCFs) .
Q. How can computational chemistry enhance understanding of its structure-activity relationships (SAR)?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential (ESP) surfaces, highlighting nucleophilic/electrophilic regions .
- QSAR Modeling : Train models using descriptors (e.g., logP, polar surface area) and bioactivity data from PubChem derivatives to predict novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
